molecular formula C10H15N3O2 B1238555 N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine

Cat. No.: B1238555
M. Wt: 209.24 g/mol
InChI Key: FKZUPMCBVURANR-UHFFFAOYSA-N
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Description

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine, with the CAS registry number 848640-34-6, is a chemical compound of significant interest in scientific research. It has a molecular formula of C 10 H 15 N 3 O 2 and a molecular weight of 209.24 g/mol [ ]. The compound's structure is characterized by a nitroaromatic group attached to a propane-1,3-diamine chain, which is represented by the SMILES notation NCCCNC1=CC=C(C)C=C1 N+ =O [ ][ ]. A primary area of application for this diamine is in pharmaceutical research, where it is recognized as the active ingredient in the investigational drug EpiCept NP-1 [ ]. EpiCept NP-1 is a patented topical analgesic cream formulation designed to provide long-term relief from neuropathic pain, such as that associated with peripheral neuropathies [ ]. The formulation combines this compound with other agents to target nerve pain, and its mechanism of action is under investigation for effects including the potential inhibition of N-methyl-D-aspartate (NMDA) receptors and sodium channels, which are pathways involved in pain signaling and sensitization [ ]. Researchers value this compound for its potential to interact with various neurological targets. Its properties make it a valuable building block in medicinal chemistry and drug discovery efforts, particularly in the development of new therapeutic agents for pain management [ ]. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Key on ui mechanism of action

The mechanism(s) of action are unclear for Epicept. Both ketamine and amitriptyline inhibit N-methyl-D-aspartate receptors in neuronal preparations and may be involved in sensitization of tetrodotoxin-resistant Na+ currents in nociceptors by blocking Na+ channels. In producing antihyperalgesia with pretreatment, but not posttreatment, regimens, ketamine and amitriptyline resemble the profile of a µ-opioid receptor agonist. In addition to the above effects, amitriptyline also inhibits noradrenaline, 5-HT, and adenosine uptake; inter-acts with opioid mechanisms; blocks Ca2+ channels; and blocks cholinergic, histamine H1, 5-HT2, and {alpha}-adrenergic receptors. Accordingly there are many possible mechanisms at work.

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N'-(4-methyl-2-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C10H15N3O2/c1-8-3-4-9(12-6-2-5-11)10(7-8)13(14)15/h3-4,7,12H,2,5-6,11H2,1H3

InChI Key

FKZUPMCBVURANR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitroaniline Alkylation with Propane-1,3-diamine

The most direct method involves the alkylation of 4-methyl-2-nitroaniline with propane-1,3-diamine. This reaction typically employs a nucleophilic aromatic substitution mechanism, where the amine group of propane-1,3-diamine displaces a leaving group (e.g., halide) on the nitro-substituted aromatic ring. For example, 4-methyl-2-nitrochlorobenzene reacts with propane-1,3-diamine in ethanol at 80–100°C for 8–12 hours, yielding the target compound. Catalytic bases such as potassium carbonate enhance reaction efficiency by deprotonating the diamine, increasing nucleophilicity.

Reductive Amination of Nitroarylaldehydes

An alternative route utilizes reductive amination between 4-methyl-2-nitrobenzaldehyde and propane-1,3-diamine. The aldehyde undergoes condensation with the diamine to form an imine intermediate, which is subsequently reduced using catalysts like palladium on carbon (Pd/C) under hydrogen pressure (3–10 MPa). This method avoids harsh alkylation conditions and achieves yields exceeding 85% when conducted in tetrahydrofuran (THF) at 0–5°C.

Multi-Step Synthesis via Intermediate Diamines

Industrial-scale production often involves synthesizing N,N-dimethyl-1,3-propanediamine precursors, which are later functionalized with the nitroaryl group. For instance, acrylonitrile reacts with dimethylamine in a fixed-bed reactor at 10–120°C to form dimethylaminopropionitrile, which is hydrogenated to N,N-dimethyl-1,3-propanediamine. Subsequent coupling with 4-methyl-2-nitrohalobenzene completes the synthesis.

Reaction Condition Optimization

Solvent Systems and Temperature Effects

Solvent polarity critically influences reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF) facilitate nitro-group stability but may require higher temperatures (100–120°C). In contrast, ethanol and methanol enable milder conditions (60–80°C) but necessitate longer reaction times (12–24 hours). THF, used in reductive amination, supports low-temperature reactions (0–5°C) by stabilizing reactive intermediates.

Table 1: Solvent-Dependent Yield Comparison

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol801272
DMF120868
THF0–5689

Catalytic Systems

Catalysts play a dual role in accelerating reactions and improving selectivity. Palladium on carbon (10% Pd/C) is preferred for hydrogenation steps, achieving >98% conversion in nitro-group reductions. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance alkylation efficiency in biphasic systems.

Industrial vs. Laboratory-Scale Methodologies

Continuous-Flow Reactor Design

Industrial processes prioritize continuous-flow systems to minimize batch variability. For example, fixed-bed reactors operating at 10–120°C with space velocities of 0.1–10 h⁻¹ enable large-scale production of intermediate diamines. These systems integrate in-line purification via distillation, reducing downstream processing costs.

Laboratory-Scale Purification Techniques

Academic protocols emphasize column chromatography and recrystallization for purity. The hydrochloride salt of this compound is isolated by adding hydrochloric acid to the reaction mixture, followed by recrystallization from ethanol/water. Purity exceeds 99% when monitored via HPLC with UV detection at 254 nm.

Mechanistic Insights and Side Reactions

Nitro-Group Reactivity

The electron-withdrawing nitro group deactivates the aromatic ring, necessitating vigorous conditions for nucleophilic substitution. Competing side reactions include:

  • Oxidative Degradation : Nitro groups may undergo partial reduction to hydroxylamines under prolonged hydrogenation.

  • Diamine Dimerization : Excess propane-1,3-diamine can self-condense, forming bis-diamine byproducts.

Steric and Electronic Effects

The methyl group at the 4-position introduces steric hindrance, slowing substitution kinetics. Computational studies using density functional theory (DFT) reveal that the reaction activation energy increases by 15 kJ/mol compared to unsubstituted analogs .

Chemical Reactions Analysis

Epicept NP-1 undergoes various chemical reactions due to the presence of its active ingredients:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives .

Scientific Research Applications

Chemical Research Applications

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine has been utilized as an intermediate in organic synthesis. Its unique structural properties allow researchers to explore various chemical reactions and mechanisms. Below are key applications in chemical research:

ApplicationDescription
Synthesis Intermediate Used to create more complex organic molecules through various synthetic pathways.
Reactivity Studies Investigated for its reactivity patterns in different chemical environments, aiding in the understanding of reaction mechanisms.

The compound has shown potential biological activity, making it a candidate for further research in pharmacology and biochemistry:

Biological ApplicationDescription
Enzyme Interaction Studies Used in assays to examine its effects on enzyme inhibition and binding affinity, providing insights into its biological mechanisms.
Pharmaceutical Development Investigated as a lead compound for developing new drugs targeting infectious diseases or cancer due to its structural properties that may enhance pharmacological effects.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential:

Medicinal ApplicationDescription
Drug Development Its properties may allow it to serve as a scaffold for designing novel therapeutic agents with improved efficacy against specific diseases.
Anti-inflammatory Potential The nitrophenyl group suggests possible applications in anti-inflammatory drug design, warranting further investigation into its bioactivity.

Case Study 1: Enzyme Inhibition Assay

In a study investigating enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results indicated significant inhibition of specific enzymes, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Compounds

Researchers have successfully synthesized derivatives of this compound by modifying the nitrogen atoms within the structure. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of Epicept NP-1 involves the combined effects of its active ingredients, amitriptyline and ketamine:

    Amitriptyline: Amitriptyline inhibits the reuptake of noradrenaline and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

    Ketamine: Ketamine acts as an NMDA receptor antagonist, blocking the excitatory effects of glutamate on these receptors.

The combined action of these mechanisms results in effective pain relief for patients with peripheral neuropathies .

Comparison with Similar Compounds

Epicept NP-1 can be compared with other topical analgesic formulations and oral medications used for neuropathic pain management:

Epicept NP-1 is unique in its combination of amitriptyline and ketamine, providing a dual mechanism of action that targets both sodium channels and NMDA receptors .

Similar compounds include:

These comparisons highlight the uniqueness of Epicept NP-1 in providing a multifaceted approach to neuropathic pain management .

Biological Activity

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16N4O2C_{11}H_{16}N_{4}O_{2}. The structure features a nitrophenyl group attached to a propane-1,3-diamine backbone, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

The mechanisms by which this compound exerts its biological effects are still under exploration. Key hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and potential therapeutic effects against diseases such as cancer or infections.
  • Receptor Modulation : There is potential for this compound to modulate receptor activity, impacting signaling pathways within cells. Such interactions could be crucial for developing drugs targeting receptor-mediated processes .

Case Studies and Research Findings

Several studies have examined the biological activities of related compounds and provided insights into the potential effects of this compound:

StudyFindings
Katsani et al. (2024)Investigated arylazo sulfones for DNA interaction and anticancer properties; similar nitrophenyl compounds showed promise in inhibiting tumor growth .
Verma et al. (2024)Reported on various indole derivatives with significant anti-proliferative activity; highlighted the importance of structural modifications in enhancing bioactivity .
PubChem DatabaseCompiled data on the compound's chemical properties and potential biological activities; noted its relevance in drug discovery contexts .

Q & A

Basic: What established synthetic methodologies are used to prepare N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine?

Answer:
The synthesis typically involves Cu-catalyzed coupling reactions. For example:

  • Stepwise alkylation : Reacting 1,3-diaminopropane with halogenated aromatic precursors (e.g., 4-methyl-2-nitrohalobenzene) under CuI catalysis with ligands like L-proline in polar solvents (e.g., acetonitrile) .
  • Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps, followed by acidic deprotection (e.g., HCl) to yield the final product .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the compound from byproducts .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm amine proton environments and aromatic substitution patterns (e.g., shifts for nitro and methyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., N-H stretching at ~3300 cm1^{-1}, nitro group absorption at ~1520 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Critical parameters include:

  • Catalyst system : Testing CuI vs. other Cu sources (e.g., CuBr) with ligands (e.g., L-proline, triphenylphosphine) to enhance coupling efficiency .
  • Solvent effects : Comparing polar aprotic solvents (e.g., DMF, acetonitrile) for solubility and reaction rate .
  • Temperature control : Elevated temperatures (e.g., 80°C) for faster kinetics but avoiding decomposition .
  • Stoichiometry : Optimizing molar ratios of diamine to aryl halide (e.g., 10:1 excess of 1,3-diaminopropane) to minimize side reactions .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Strategies include:

  • Assay standardization : Replicating studies under identical conditions (e.g., MIC assays for antimicrobial activity with controlled inoculum sizes) .
  • Orthogonal validation : Combining in vitro assays (e.g., enzyme inhibition) with cell-based cytotoxicity tests to confirm specificity .
  • Structural analogs : Synthesizing derivatives (e.g., varying nitro/methyl substituents) to isolate structure-activity relationships (SAR) .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the nitro group .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in aqueous acidic/basic conditions .

Advanced: How can mechanistic studies elucidate its interactions with biological targets?

Answer:

  • Molecular docking : Computational modeling to predict binding modes with enzymes (e.g., bacterial acetyltransferases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
  • Kinetic assays : Monitor time-dependent inhibition using spectrophotometric methods (e.g., NADH depletion assays) .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to precipitate pure crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .

Advanced: How can researchers validate the compound’s role in catalytic or material science applications?

Answer:

  • Coordination chemistry : Test metal-binding properties (e.g., with Cu2+^{2+}, Fe3+^{3+}) via UV-Vis titration or EPR spectroscopy .
  • Surface functionalization : Immobilize on mesoporous silica or MOFs for catalytic applications (e.g., nitro group reduction) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine

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